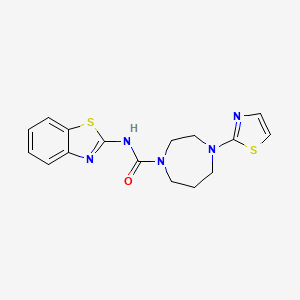![molecular formula C13H15N5O3S B7534602 (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534602.png)
(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone, also known as NTDM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NTDM is a small molecule that belongs to the class of pyrrole-based compounds, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone involves the modulation of several signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been shown to inhibit the activity of these pathways, leading to the suppression of cell proliferation and inflammation.
Biochemical and Physiological Effects
(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. In addition, (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been shown to enhance the activity of the immune system by stimulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone in lab experiments is its high potency and selectivity towards its molecular targets. Furthermore, (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.
Orientations Futures
There are several future directions for the research on (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone. Firstly, the development of more potent and selective analogs of (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone could lead to the discovery of novel therapeutic agents. Secondly, the investigation of the pharmacokinetics and pharmacodynamics of (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone could provide insights into its efficacy and safety in humans. Finally, the exploration of the molecular mechanisms underlying the neuroprotective effects of (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone could lead to the development of new treatments for neurological disorders.
In conclusion, (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-proliferative, anti-inflammatory, and neuroprotective effects make it a promising candidate for the development of novel therapeutic agents. However, further research is needed to fully understand its mechanism of action and to evaluate its efficacy and safety in humans.
Méthodes De Synthèse
The synthesis of (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone involves the condensation of 4-nitro-2-pyrrolidinone and 4-(1,3-thiazol-2-yl)-1,4-diazepan-1-ylmethanamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone.
Applications De Recherche Scientifique
(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c19-12(11-8-10(9-15-11)18(20)21)16-3-1-4-17(6-5-16)13-14-2-7-22-13/h2,7-9,15H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHIYERJTRTTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CN2)[N+](=O)[O-])C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7534535.png)
![2-(2,3-dihydroindol-1-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534536.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534543.png)
![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetate](/img/structure/B7534551.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide](/img/structure/B7534552.png)


![1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B7534591.png)
![2-[4-(3,4-Dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-1,3-thiazole](/img/structure/B7534595.png)
